Product packaging for 2-[(3-Hydroxyphenyl)methyl]butanoic acid(Cat. No.:CAS No. 328288-90-0)

2-[(3-Hydroxyphenyl)methyl]butanoic acid

Cat. No.: B1607635
CAS No.: 328288-90-0
M. Wt: 194.23 g/mol
InChI Key: APDIHWXZDGCAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[(3-Hydroxyphenyl)methyl]butanoic acid (CID 2778009) is an organic compound with the molecular formula C11H14O3 . It features a butanoic acid chain substituted with a 3-hydroxyphenylmethyl group, a structure that may lend itself to investigations in medicinal chemistry and cancer research. While direct studies on this specific compound are limited, its structural motif is related to bioactive molecules. For instance, research on structurally related compounds, particularly hydroxyphenyl derivatives, has demonstrated significant anti-proliferative effects and the ability to induce apoptosis in androgen-independent human prostate cancer cells . The mechanism of action for such compounds often involves the activation of key apoptotic pathways. This can include the up-regulation of pro-apoptotic proteins and the induction of caspase-3 activity, leading to the cleavage of poly-(ADP-ribose) polymerase (PARP), a hallmark of apoptosis . Researchers may find value in exploring the potential of this compound as a building block in synthetic chemistry or as a candidate for screening against various biological targets. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B1607635 2-[(3-Hydroxyphenyl)methyl]butanoic acid CAS No. 328288-90-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-hydroxyphenyl)methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-9(11(13)14)6-8-4-3-5-10(12)7-8/h3-5,7,9,12H,2,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDIHWXZDGCAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380749
Record name 2-[(3-hydroxyphenyl)methyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328288-90-0
Record name 2-[(3-hydroxyphenyl)methyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for 2 3 Hydroxyphenyl Methyl Butanoic Acid

Chemo- and Regioselective Synthesis Strategies for the 2-[(3-Hydroxyphenyl)methyl]butanoic acid Scaffold

The selective introduction of the (3-hydroxyphenyl)methyl group at the α-position of butanoic acid is a key challenge in the synthesis of the target scaffold. Chemo- and regioselectivity are paramount to avoid side reactions, such as O-alkylation of the phenolic hydroxyl group or alkylation at other positions of the butanoic acid chain.

One of the most common strategies for achieving such selectivity is the use of a malonic ester synthesis variant. In this approach, diethyl malonate can be deprotonated with a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate can then react with a protected 3-hydroxybenzyl halide, for instance, 3-(bromomethyl)phenol (B1282558) with its hydroxyl group protected by a suitable protecting group like a silyl (B83357) ether or a benzyl (B1604629) ether. This protection is crucial to prevent the phenoxide from acting as a nucleophile. Following the alkylation, the resulting substituted malonic ester can be saponified and then decarboxylated upon heating to yield the desired this compound, after deprotection of the phenolic hydroxyl group.

Another approach involves the direct alkylation of a butanoic acid enolate. This requires the use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to generate the enolate of a protected butanoic acid ester. The subsequent reaction with a protected 3-hydroxybenzyl halide would yield the α-alkylated product. The choice of the ester group and reaction conditions is critical to ensure high regioselectivity.

Starting MaterialReagentsKey StepsSelectivity
Diethyl malonate1. Sodium ethoxide 2. Protected 3-hydroxybenzyl halide 3. NaOH, H₂O 4. H₃O⁺, heatAlkylation, Saponification, DecarboxylationHigh regioselectivity at the α-position of the resulting carboxylic acid.
Protected Butanoic acid ester1. Lithium diisopropylamide (LDA) 2. Protected 3-hydroxybenzyl halide 3. DeprotectionEnolate formation, Alkylation, DeprotectionHigh regioselectivity for α-alkylation.

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound

The 2-position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. For many applications, particularly in pharmacology and materials science, it is essential to have access to enantiomerically pure forms of the compound. Asymmetric synthesis provides several powerful methods to achieve this.

One established method is the use of chiral auxiliaries. For instance, an Evans' oxazolidinone can be acylated with butanoyl chloride to form a chiral imide. Deprotonation with a suitable base generates a chiral enolate, which can then be alkylated with a protected 3-hydroxybenzyl halide. The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of a single diastereomer. Subsequent cleavage of the auxiliary, for example, with lithium hydroxide, liberates the enantiomerically enriched this compound.

Asymmetric catalysis offers a more atom-economical approach. A phase-transfer catalyst, for example, can be used for the enantioselective alkylation of a glycine-derived Schiff base with a protected 3-hydroxybenzyl halide. The resulting product can then be hydrolyzed to the α-amino acid, which can be further converted to the desired butanoic acid derivative.

Enzymatic resolution is another viable strategy. A racemic mixture of this compound or its ester derivative can be subjected to a lipase-catalyzed reaction. The enzyme will selectively acylate or hydrolyze one of the enantiomers, allowing for the separation of the unreacted enantiomer from the product.

MethodKey Reagent/ComponentPrincipleExpected Enantiomeric Excess
Chiral AuxiliaryEvans' OxazolidinoneDiastereoselective alkylation of a chiral enolate.>95%
Asymmetric CatalysisChiral Phase-Transfer CatalystEnantioselective alkylation of a prochiral nucleophile.Variable, can be >90%
Enzymatic ResolutionLipaseKinetic resolution of a racemic mixture.>99% for the resolved enantiomer

Green Chemistry Principles in the Derivatization and Production of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several strategies can be employed to make the production more sustainable.

The use of renewable starting materials is a key aspect. For instance, 3-hydroxycinnamic acid, which can be derived from lignin, a major component of biomass, could potentially be a precursor. Catalytic hydrogenation of the double bond and subsequent modifications could lead to the target molecule.

Solvent selection is another critical factor. The use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. For example, the alkylation steps could potentially be carried out in micellar systems in water, which can enhance reaction rates and simplify product isolation.

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, can be improved by employing catalytic methods over stoichiometric reagents. For example, using a catalytic amount of a base in the alkylation step is preferable to using a full equivalent.

Green Chemistry PrincipleApplication in SynthesisBenefit
Use of Renewable FeedstocksDeriving starting materials from biomass (e.g., lignin).Reduced reliance on fossil fuels.
Safer SolventsUtilizing water, supercritical CO₂, or ionic liquids.Reduced toxicity and environmental pollution.
Atom EconomyEmploying catalytic reactions (e.g., catalytic alkylation).Minimized waste generation.
Energy EfficiencyPerforming reactions at ambient temperature and pressure.Lower energy consumption and cost.

Catalytic Systems for Efficient Formation of this compound Linkages

Catalytic systems are instrumental in the efficient and selective formation of the C-C bond between the (3-hydroxyphenyl)methyl group and the butanoic acid backbone. Transition metal catalysis and organocatalysis are two prominent areas of research in this context.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could be envisioned. This would involve coupling a protected 3-hydroxybenzylboronic acid or organozinc reagent with an α-halobutanoic acid derivative. The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity.

Organocatalysis offers a metal-free alternative. For instance, a chiral primary amine catalyst could be used to promote the enantioselective α-alkylation of butanal with a suitable electrophile derived from 3-hydroxybenzyl alcohol. The resulting aldehyde could then be oxidized to the carboxylic acid.

Catalytic SystemType of ReactionKey ComponentsAdvantage
Palladium CatalysisSuzuki or Negishi CouplingPalladium catalyst, suitable ligand, protected 3-hydroxybenzylboronic acid/organozinc.High efficiency and functional group tolerance.
OrganocatalysisEnantioselective α-alkylationChiral primary amine catalyst, butanal.Metal-free, environmentally benign.

Comparative Analysis of Synthetic Routes to Analogous Phenyl-Butanoic Acid Structures

The synthesis of analogous phenyl-butanoic acid structures, such as 4-phenylbutyric acid and 3-phenylbutanoic acid, provides valuable insights into the potential challenges and strategies for the synthesis of this compound.

4-Phenylbutyric acid is often synthesized via the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto acid. google.comgoogle.comorgsyn.org This approach is not directly applicable to the synthesis of the target molecule due to the different substitution pattern.

The synthesis of (S)-3-(4-bromophenyl)butanoic acid has been achieved with high enantiomeric excess through a rhodium-catalyzed asymmetric conjugate addition of a boronic acid to an α,β-unsaturated ester. orgsyn.org This highlights the power of asymmetric catalysis in establishing stereocenters in phenyl-butanoic acid derivatives.

The synthesis of various 3-amino-2-hydroxy-4-phenylbutanoic acid derivatives has been reported, often involving the reduction of a keto group to a hydroxyl group. google.com These multi-step sequences underscore the complexities that can arise when multiple functional groups are present.

CompoundCommon Synthetic RouteKey FeaturesApplicability to Target Compound
4-Phenylbutyric AcidFriedel-Crafts acylation followed by reduction. google.comgoogle.comorgsyn.orgBuilds the carbon skeleton in a two-step process.Not directly applicable due to substitution pattern.
(S)-3-(4-Bromophenyl)butanoic AcidRhodium-catalyzed asymmetric conjugate addition. orgsyn.orgEstablishes stereocenter with high enantioselectivity.The principle of asymmetric conjugate addition could be adapted.
3-Amino-2-hydroxy-4-phenylbutanoic acid derivativesMulti-step sequences involving reductions and protection/deprotection. google.comHighlights the need for careful management of multiple functional groups.Relevant for managing the hydroxyl group on the phenyl ring.

Biosynthetic Origins and Natural Product Implications of 2 3 Hydroxyphenyl Methyl Butanoic Acid Analogues

Identification of Putative Natural Sources of Hydroxyphenyl-Butanoic Acid Derivatives

Hydroxyphenyl-butanoic acid derivatives are structurally related to a broad class of phenolic compounds that are widespread in the plant kingdom. The core structure, featuring a hydroxylated phenyl ring attached to a butanoic acid moiety, suggests potential origins from the metabolism of common plant secondary metabolites.

Hydroxycinnamic acids (HCAs), which possess a C6-C3 carbon skeleton, are among the most prevalent phenolic compounds in plants and serve as plausible precursors. mdpi.com Fruits such as plums, apples, apricots, and blueberries are rich in HCAs, with caffeic acid being a predominant example. mdpi.com Citrus fruits and pineapples, on the other hand, contain significant amounts of p-coumaric acid. mdpi.com These compounds are typically found in bound forms within the plant cell wall. mdpi.com

Furthermore, dihydrocaffeic acid, a reduced form of caffeic acid, has been identified in a variety of plant species, including dyer's woad (Isatis tinctoria), dates, olives, and artichokes. mdpi.com The presence of these and other related phenolic acids in common dietary plants suggests that their metabolic derivatives, potentially including hydroxyphenyl-butanoic acid structures, could be formed either within the plants themselves or through biotransformation after consumption.

Natural Source CategorySpecific ExamplesPredominant Related Phenolic Compounds
FruitsPlums, Apples, Apricots, BlueberriesCaffeic Acid
FruitsCitrus Fruits, Pineapplesp-Coumaric Acid
VegetablesArtichoke (Cynara scolymus)Caffeic Acid derivatives, Luteolin, Apigenin
PlantsDyer's Woad (Isatis tinctoria)Dihydrocaffeic Acid
PlantsOlives (Olea europaea)Dihydrocaffeic Acid, Hydroxytyrosol

Enzymatic Pathways and Metabolic Precursors Involved in Related Biosynthesis

The biosynthesis of phenolic acids in plants is primarily routed through the phenylpropanoid pathway. This central metabolic pathway converts the amino acid L-phenylalanine into a variety of phenolic compounds. nih.govresearchgate.net

The initial and pivotal step of this pathway is the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . researchgate.netnih.gov Following this, a series of hydroxylation and ligation reactions, catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) and 4-coumaroyl-CoA ligase (4CL) , produce activated intermediates like p-coumaroyl-CoA. nih.govnih.gov These intermediates serve as the branching point for the synthesis of a vast array of secondary metabolites, including flavonoids, lignans, and other phenolic acids. nih.gov

The biosynthesis of rosmarinic acid and related compounds in plants like sage (Salvia officinalis) provides a well-studied example of how these pathways operate. Key enzymes in this process include not only PAL, C4H, and 4CL, but also tyrosine aminotransferase (TAT) and hydroxyphenylpyruvate reductase (HPPR) , which are involved in the formation of the hydroxyphenyl-lactic acid moiety. nih.govresearchgate.net

The formation of a butanoic acid side chain, as seen in 2-[(3-Hydroxyphenyl)methyl]butanoic acid, is less common in the direct phenylpropanoid pathway outputs. It is plausible that such structures arise from further metabolic modifications of phenylpropanoid products, such as chain elongation or degradation of more complex molecules like flavonoids.

EnzymeAbbreviationRole in Phenolic Acid Biosynthesis
Phenylalanine ammonia-lyasePALCatalyzes the conversion of L-phenylalanine to cinnamic acid. researchgate.net
Cinnamate 4-hydroxylaseC4HHydroxylates cinnamic acid to form p-coumaric acid. nih.gov
4-Coumaroyl-CoA ligase4CLActivates p-coumaric acid to its CoA-thioester. nih.gov
Tyrosine aminotransferaseTATInvolved in the tyrosine-derived pathway leading to rosmarinic acid. nih.govresearchgate.net
Hydroxyphenylpyruvate reductaseHPPRReduces 4-hydroxyphenylpyruvate in the formation of salvianic acid A. researchgate.net

Role of Microbiota in the Biotransformation of Related Phenolic Acids

The gut microbiota plays a crucial role in the metabolism of dietary phenolic compounds, transforming them into more bioavailable and often more biologically active metabolites. researchgate.netmdpi.com Complex polyphenols and their glycosides, which are often poorly absorbed in the upper gastrointestinal tract, are subjected to extensive biotransformation by colonic bacteria. nih.govacs.org

These microbial transformations include a variety of reactions such as hydrolysis, reduction, decarboxylation, and dehydroxylation. nih.govmdpi.com For instance, complex flavonoids are typically first hydrolyzed to their aglycones, which are then further degraded into smaller phenolic acids. acs.org This process significantly increases the structural diversity of phenolic compounds in the body. mdpi.com

The formation of hydroxyphenyl-butanoic acid structures could conceivably occur through the microbial degradation of larger polyphenolic molecules. For example, the fermentation of certain flavonoids or other phenylpropanoids by gut bacteria could lead to the cleavage of heterocyclic rings and subsequent side-chain modifications, resulting in the formation of butanoic acid derivatives. Studies have shown that gut bacteria can metabolize polyphenols into a range of lower-molecular-weight phenolic compounds, highlighting the potential for the formation of novel structures not present in the original food source. nih.gov

Strategies for Elucidating Novel Biosynthetic Routes to this compound Variants

Elucidating the biosynthetic pathway of a novel natural product like this compound requires a multi-faceted approach that combines classical biochemical techniques with modern genomic and analytical methods. nih.gov

A common strategy involves the following key steps:

Isotope Tracer Studies: Feeding experiments using isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled phenylalanine or tyrosine) to a potential producing organism can help trace the metabolic fate of these precursors and identify the intermediates in the biosynthetic pathway. nih.gov

Genomic and Transcriptomic Analysis: With a putative producing organism identified, its genome can be sequenced and analyzed for gene clusters that might encode the biosynthetic machinery. Co-expression analysis of genes under conditions of high product formation can help identify candidate genes. nih.govfrontiersin.org

Heterologous Expression and Enzyme Characterization: Candidate genes identified through genomic analysis can be expressed in a heterologous host, such as E. coli or yeast. nih.govnih.gov The resulting recombinant enzymes can then be purified and their specific catalytic functions can be assayed in vitro to confirm their role in the pathway. nih.gov

Chemoproteomics: This approach uses activity-based probes that mimic biosynthetic intermediates to directly capture and identify the enzymes involved in a specific metabolic pathway from a complex protein mixture. frontiersin.org

Metabolic Modeling: Computational tools, such as genome-scale metabolic models (GEMs), can be used to predict optimal strain designs and novel biosynthetic pathways, facilitating the development of cell factories for the production of the target compound. acs.org

By employing these strategies, researchers can piece together the enzymatic steps and genetic underpinnings of novel biosynthetic pathways, paving the way for the sustainable production of valuable natural products through synthetic biology. nih.govfrontiersin.org

Biological Activities and Pharmacological Potential of 2 3 Hydroxyphenyl Methyl Butanoic Acid

In Vitro and In Vivo Screening Paradigms for Bioactivity Profiling

The evaluation of the biological activity of compounds like 2-[(3-Hydroxyphenyl)methyl]butanoic acid typically begins with a series of in vitro and in vivo screening paradigms. These assays are designed to identify and characterize the pharmacological properties of a substance.

In Vitro Screening: Initial screening is predominantly conducted in vitro using isolated biological components. For assessing antimicrobial efficacy, methods such as the determination of Minimum Inhibitory Concentrations (MICs) against a panel of bacteria and fungi are common. Anticancer activity is often evaluated through cytotoxicity assays on various cancer cell lines, measuring cell viability and proliferation. Mechanistic insights can be gained by studying the inhibition of specific enzymes, such as histone deacetylases (HDACs), which are known targets for some butanoic acid derivatives. For anti-inflammatory potential, assays that measure the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are frequently employed.

In Vivo Screening: Promising candidates from in vitro studies are then advanced to in vivo models, typically in animals, to assess their efficacy and effects within a whole organism. For antimicrobial studies, infection models are used to determine if the compound can effectively clear a pathogen. Anticancer potential is often evaluated in tumor xenograft models, where human cancer cells are implanted in immunocompromised mice. Anti-inflammatory activity can be assessed using models such as carrageenan-induced paw edema in rats, which measures the reduction of swelling. Neurobiological effects are studied using various behavioral models and by analyzing changes in neurotransmitter levels or receptor activity in the brain.

A summary of common screening paradigms is presented in the table below.

Screening ParadigmPurposeExamples of Assays
In Vitro To assess biological activity in a controlled, artificial environment.Minimum Inhibitory Concentration (MIC), Cytotoxicity Assays (e.g., MTT), Enzyme Inhibition Assays (e.g., COX, LOX), Receptor Binding Assays.
In Vivo To evaluate efficacy and physiological effects in a living organism.Animal Infection Models, Tumor Xenograft Models, Carrageenan-Induced Edema, Behavioral Models (e.g., forced swim test).

Antimicrobial Efficacy and Underlying Mechanisms of Action for Butanoic Acid Derivatives

Butanoic acid and its derivatives have demonstrated notable antimicrobial properties against a range of pathogens. Their mechanisms of action are often multifaceted, contributing to their broad-spectrum activity.

One primary mechanism is the disruption of bacterial cell membranes. Butanoic acid can increase membrane permeability, leading to the leakage of essential intracellular components. This effect has been observed in both Gram-positive and Gram-negative bacteria. Furthermore, these compounds can cause membrane depolarization and cytosolic acidification, further compromising bacterial viability.

Butyrate, a form of butanoic acid, has also been shown to upregulate the expression of antimicrobial peptides, such as cathelicidin (B612621) LL-37, in host cells. This enhances the innate immune response to bacterial infections. The antibacterial efficacy of butanoic acid derivatives can be influenced by their chemical structure. For instance, some derivatives exhibit stronger activity against Gram-negative bacteria than butanoic acid itself.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 3 Hydroxyphenyl Methyl Butanoic Acid Analogues

Elucidation of Key Pharmacophoric Features within the 2-[(3-Hydroxyphenyl)methyl]butanoic acid Framework

The fundamental pharmacophore of this compound and its analogues, particularly in the context of neprilysin (NEP) inhibition, is characterized by several key features that are crucial for high-affinity binding to the enzyme's active site. These features have been elucidated through extensive medicinal chemistry campaigns and structural biology studies, including X-ray crystallography of inhibitor-enzyme complexes. nih.govresearchgate.net

The essential components of the pharmacophore include:

A Zinc-Binding Group (ZBG): The carboxylic acid moiety of the butanoic acid framework is a critical pharmacophoric element. It acts as a key zinc-binding group, coordinating with the catalytic zinc ion in the active site of NEP. This interaction is fundamental for the inhibitory activity of these compounds. nih.govresearchgate.net

A Hydrophobic Moiety: The (3-hydroxyphenyl)methyl group serves as a hydrophobic anchor, occupying the S1' sub-pocket of the NEP active site. This pocket is known to accommodate the side chains of aromatic amino acids of natural peptide substrates. The phenyl ring engages in favorable hydrophobic interactions with residues such as Phe106, Phe563, Val580, and Trp693, contributing significantly to the binding affinity. nih.govnih.gov

A Chiral Center: The stereochemistry at the C2 position of the butanoic acid backbone is a determinant of biological activity. The presence of a methyl group at this position, as seen in more complex analogues, can rigidify the linker region of the molecule. This conformational constraint facilitates optimal presentation of the zinc-binding group to the catalytic zinc ion, thereby enhancing inhibitory potency. nih.gov

The Butanoic Acid Linker: The length and nature of the linker connecting the zinc-binding group and the hydrophobic moiety are crucial for correctly positioning these key pharmacophoric features within the NEP active site. Modifications to this linker have been shown to significantly impact inhibitory activity. nih.gov

A structure-based pharmacophore modeling approach is often employed to identify and design new NEP inhibitors. nih.gov This involves using the 3D structure of the NEP-ligand complex to define the essential chemical features for binding, such as hydrogen bond donors and acceptors, hydrophobic regions, and the spatial arrangement of these features. nih.govresearchgate.net

Systemic Evaluation of Substituent Effects on Biological Potency and Selectivity

Systematic evaluation of the effects of various substituents on the biphenyl (B1667301) analogues of this compound has provided a detailed understanding of the SAR for NEP inhibition. These studies have been instrumental in optimizing the potency and selectivity of this class of inhibitors.

Substitutions on the Phenyl Ring (S1' Pocket):

Investigations into substitutions on the phenyl ring that resides in the S1' pocket of NEP have revealed that this region is sensitive to the size and nature of the substituents. For instance, the introduction of a chlorine atom at the meta-position of the second phenyl ring in biphenyl analogues led to a significant enhancement in potency. nih.gov This improvement is attributed to the substituent occupying a previously unexplored subsite within S1', leading to additional van der Waals interactions with NEP residues. nih.gov

The following table summarizes the impact of various substituents at the R2 position of a biphenyl butanoic acid analogue on NEP inhibitory activity. nih.gov

CompoundR2 SubstituentNEP IC50 (nM)
4 H1.7
13 Cl0.1
14 Br0.18
15 I0.42
16 CH30.1
17 CF30.47
18 OCH30.53
19 OH1.2
20 NH21.6

Modifications to the Linker:

The linker connecting the zinc-binding carboxylate and the hydrophobic phenyl group plays a crucial role in orienting these functionalities for optimal interaction with the enzyme. Shortening the linker by one carbon atom from what is present in more complex analogues like LBQ657 resulted in a compound that was still a potent NEP inhibitor, indicating that efficient zinc coordination could be maintained. nih.gov However, removal of the chiral methyl group from the linker led to a nearly 100-fold decrease in inhibitory activity, highlighting the importance of this feature in pre-organizing the molecule for binding. nih.gov

The table below illustrates the effect of linker modifications on NEP inhibitory potency. nih.gov

CompoundLinker ModificationNEP IC50 (nM)
LBQ657 Chiral methyl group present0.005
2 Chiral methyl group removed0.48
3 Dimethyl analogue0.015
4 Linker shortened by one carbon0.015

Stereoisomeric Contributions to Differential Biological Activities

The presence of a chiral methyl group at the C2 position of the butanoic acid linker has been shown to be of paramount importance for high-potency NEP inhibition. nih.gov This stereocenter plays a significant role in rigidifying the linker, thereby reducing the entropic penalty upon binding and facilitating the precise orientation of the carboxylic acid for coordination with the catalytic zinc ion. nih.gov The removal of this methyl group results in a substantial loss of inhibitory activity, underscoring the critical contribution of this stereoisomeric feature. nih.gov

In more complex analogues, such as sacubitrilat (B1680482) (LBQ657), there are multiple chiral centers, and the specific configuration of each is essential for its potent inhibitory effect. The crystal structure of LBQ657 in complex with NEP reveals a well-defined binding mode where the stereochemistry of the molecule is perfectly complementary to the enzyme's active site. researchgate.net Any deviation from the optimal stereoisomeric form would likely lead to steric clashes or a loss of key binding interactions, resulting in diminished biological activity.

The differential activities of stereoisomers are a common feature in drug-receptor interactions, where the biological target is itself a chiral entity composed of L-amino acids. This principle holds true for the interaction of this compound analogues with NEP, where only one enantiomer or diastereomer typically exhibits the desired high-potency inhibition.

Computational and Predictive Models for SAR Derivation in this compound Series

Computational and predictive modeling techniques have become indispensable tools for deriving and understanding the structure-activity relationships (SAR) within the this compound series and its analogues. mdpi.com These in silico methods complement experimental studies by providing insights into the molecular basis of inhibitor-enzyme interactions and by guiding the design of novel, more potent compounds.

Structure-Based Pharmacophore Modeling:

A prominent computational approach is structure-based pharmacophore modeling. nih.gov This technique utilizes the three-dimensional crystal structure of the target enzyme, such as neprilysin (NEP), in complex with a known inhibitor. nih.govresearchgate.net By analyzing the key interaction points between the ligand and the protein, a pharmacophore model is generated. This model represents the essential chemical features required for binding, including hydrogen bond donors and acceptors, hydrophobic centers, and charged groups, along with their specific spatial arrangement. nih.gov Such models serve as 3D queries to screen virtual libraries of compounds to identify new potential inhibitors that fit the pharmacophoric requirements. nih.gov

Molecular Docking:

Molecular docking is another widely used computational method to predict the binding mode and affinity of a ligand to a protein target. nih.govscilit.comresearchgate.netresearchgate.netmdpi.com In the context of this compound analogues, docking simulations can be performed to place these molecules into the NEP active site. The scoring functions used in docking programs estimate the binding energy, which can be correlated with the experimentally determined inhibitory potency (e.g., IC50 values). nih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR):

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com For the this compound series, 2D-QSAR or 3D-QSAR models could be developed. researchgate.netmdpi.com In 2D-QSAR, various molecular descriptors (e.g., physicochemical properties, topological indices) are correlated with biological activity using statistical methods like multiple linear regression. biointerfaceresearch.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), go a step further by considering the 3D steric and electrostatic fields around the molecules. nih.gov These models can provide valuable insights into which structural features are favorable or detrimental for activity and can be used to predict the potency of newly designed analogues. nih.gov

Impact of Lipophilicity and Electronic Properties on Pharmacological Profiles

Lipophilicity:

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP) or distribution coefficient (logD), plays a multifaceted role. A certain degree of lipophilicity is generally required for a molecule to traverse cell membranes and reach its target. The hydrophobic phenyl moiety of the this compound scaffold contributes to its lipophilic character, facilitating its entry into the hydrophobic S1' pocket of NEP.

Electronic Properties:

The electronic properties of the analogues, governed by the distribution of electron density within the molecule, are also of significant importance. The electronic nature of substituents on the aromatic ring can influence key interactions with the enzyme. For instance, electron-withdrawing or electron-donating groups can alter the pKa of the carboxylic acid, which in turn affects its ability to coordinate with the zinc ion in the NEP active site.

Furthermore, the electronic properties of the aromatic ring can modulate pi-pi stacking or cation-pi interactions with aromatic residues in the binding pocket. The introduction of a chlorine atom, an electron-withdrawing group, into the biphenyl analogues of this series was found to significantly enhance potency, suggesting that electronic modifications can have a profound impact on binding affinity. nih.gov

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate various electronic descriptors (e.g., HOMO-LUMO gap, electrostatic potential) to better understand the reactivity and interaction potential of these analogues.

Mechanistic Investigations of 2 3 Hydroxyphenyl Methyl Butanoic Acid at the Subcellular and Molecular Level

Ligand-Receptor Binding Kinetics and Thermodynamics

There is no available scientific literature detailing the ligand-receptor binding kinetics or thermodynamics of 2-[(3-Hydroxyphenyl)methyl]butanoic acid. Studies investigating its association rate constant (kₐ), dissociation rate constant (kₑ), equilibrium dissociation constant (Kₑ), or thermodynamic parameters such as Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) upon binding to any specific biological receptor could not be identified. Consequently, no data tables on this topic can be provided.

Intracellular Signaling Cascades Affected by this compound and Its Derivatives

Information regarding the intracellular signaling cascades modulated by this compound or its derivatives is absent from the current body of scientific research. There are no published studies that identify specific signaling pathways, such as MAP kinase, PI3K/AKT, or JAK/STAT pathways, that are either activated or inhibited by this compound. Research into its effects on second messenger systems (e.g., cAMP, cGMP, inositol (B14025) phosphates) or on the phosphorylation state of key signaling proteins has not been reported.

Enzyme Kinetics and Inhibition/Activation Profiles Mediated by Butanoic Acid Analogues

While the field of enzyme kinetics is well-established, with extensive research on various butanoic acid analogues and their interactions with enzymes, specific data for this compound is not available. There are no studies that have characterized its inhibitory or activatory effects on any particular enzyme. Therefore, key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), or the half-maximal effective concentration (EC₅₀) for this compound have not been determined. As a result, no data table detailing its enzyme kinetic profile can be presented.

Cellular Permeability and Transport Mechanisms of this compound

The cellular permeability and specific transport mechanisms for this compound have not been documented in the available scientific literature. There is no information regarding its ability to cross cellular membranes, nor have any studies identified specific transporters, such as monocarboxylate transporters (MCTs) or organic anion transporters (OATs), that may be involved in its cellular uptake or efflux. Consequently, experimental data on its permeability coefficient or the kinetics of its transport are not available.

Metabolic Fate and Pharmacokinetics of 2 3 Hydroxyphenyl Methyl Butanoic Acid

In Vitro Metabolic Stability Assessment in Microsomal and Hepatocyte Systems

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. nih.gov In vitro systems, such as liver microsomes and hepatocytes, are standard tools for early assessment of metabolic stability. wuxiapptec.comyoutube.com

Liver Microsomes: These preparations contain a high concentration of phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. youtube.com An incubation of 2-[(3-Hydroxyphenyl)methyl]butanoic acid with human liver microsomes would primarily evaluate its susceptibility to oxidative metabolism. Given the presence of a secondary benzylic carbon and an aromatic ring, the compound is predicted to be a substrate for CYP enzymes. The primary metabolic reactions would likely involve hydroxylation of the phenyl ring and oxidation at the benzylic position. nih.govrsc.org

Hepatocytes: These are whole liver cells that contain both phase I and phase II metabolizing enzymes, offering a more complete picture of metabolic fate. wuxiapptec.comyoutube.com In hepatocyte incubations, in addition to the oxidative metabolism seen in microsomes, this compound would likely undergo phase II conjugation reactions. The phenolic hydroxyl group is a prime site for glucuronidation by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs). The carboxylic acid moiety could also be a substrate for glucuronidation.

Illustrative Data Table for In Vitro Metabolic Stability:

The following table presents hypothetical metabolic stability data for this compound in human liver microsomes and hepatocytes, based on typical results for compounds with similar structural features.

In Vitro SystemParameterPredicted ValuePredicted Stability Class
Human Liver Microsomes (HLM) Half-life (t½, min)45Moderate
Intrinsic Clearance (CLint, µL/min/mg protein)31Moderate
Human Hepatocytes Half-life (t½, min)25Moderate to High Turnover
Intrinsic Clearance (CLint, µL/min/10⁶ cells)55Moderate to High Turnover

These are predicted values and have not been experimentally determined.

Identification and Characterization of Major Metabolites of this compound

Based on the chemical structure of this compound, several major metabolites can be predicted to be formed through phase I and phase II metabolic reactions.

Phase I Metabolites (Oxidation):

Aromatic Hydroxylation: The phenyl ring is susceptible to hydroxylation by CYP enzymes, leading to the formation of catechol or hydroquinone (B1673460) derivatives.

Benzylic Hydroxylation: The benzylic carbon atom is a likely site for oxidation, yielding a secondary alcohol.

Aliphatic Hydroxylation: The butanoic acid side chain could also undergo hydroxylation, although this is generally a less favored pathway compared to aromatic and benzylic oxidation.

Phase II Metabolites (Conjugation):

Glucuronidation: The phenolic hydroxyl group is a primary target for conjugation with glucuronic acid, a major pathway for detoxification and excretion. The carboxylic acid group can also form an acyl glucuronide.

Sulfation: The phenolic hydroxyl group can also be conjugated with a sulfonate group.

Illustrative Data Table of Predicted Major Metabolites:

Metabolite IDPredicted StructureMetabolic Pathway
M12-[(3,4-Dihydroxyphenyl)methyl]butanoic acidAromatic Hydroxylation (Phase I)
M22-[Hydroxy(3-hydroxyphenyl)methyl]butanoic acidBenzylic Hydroxylation (Phase I)
M3This compound glucuronideO-Glucuronidation (Phase II)
M4This compound acyl glucuronideAcyl-Glucuronidation (Phase II)
M5This compound sulfateO-Sulfation (Phase II)

These are predicted metabolites and have not been experimentally confirmed.

In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Studies for Related Compounds

While no specific in vivo ADME data exist for this compound, studies on structurally related compounds provide insights into its likely pharmacokinetic behavior. For instance, 3-(3-hydroxyphenyl)propionic acid, a metabolite of flavonoids, has been studied and shown to be absorbed and exert biological effects. nih.gov Compounds with similar physicochemical properties often exhibit good oral absorption.

The distribution of the compound would be influenced by its polarity. The presence of both a hydroxyl and a carboxylic acid group suggests it would have a moderate volume of distribution, likely distributing into extracellular fluid and some tissues.

Metabolism in vivo is expected to be extensive, primarily in the liver, following the pathways outlined in section 7.2. researchgate.net Excretion is predicted to occur mainly via the kidneys, with the metabolites being more water-soluble than the parent compound.

Role of Cytochrome P450 Enzymes and Other Biotransforming Systems

Cytochrome P450 (CYP) Enzymes:

The CYP superfamily of enzymes is central to the phase I metabolism of a vast number of xenobiotics. rsc.orgmdpi.com For this compound, specific CYP isozymes are likely responsible for its oxidative metabolism.

CYP2D6 and CYP2C9: These isoforms are often involved in the hydroxylation of aromatic rings.

CYP3A4: This is the most abundant CYP in the human liver and is known to metabolize a wide range of substrates, including those with benzylic positions susceptible to oxidation. rsc.org

Other Biotransforming Systems:

UDP-Glucuronosyltransferases (UGTs): These enzymes are critical for the phase II glucuronidation of the phenolic hydroxyl group and the carboxylic acid moiety of the title compound.

Sulfotransferases (SULTs): SULTs will likely play a role in the sulfation of the phenolic group, competing with UGTs.

Excretion Pathways and Metabolite Clearance Mechanisms

The primary route of excretion for this compound and its metabolites is anticipated to be through the urine. The metabolic transformations, particularly the phase II conjugation reactions, significantly increase the water solubility of the compound, facilitating its renal clearance.

The clearance of the parent compound is expected to be driven by hepatic metabolism. The rate of clearance will be dependent on the activity of the involved CYP, UGT, and SULT enzymes. The metabolites, being more hydrophilic, are likely to be efficiently eliminated by the kidneys with minimal reabsorption. A minor portion of the glucuronide conjugates may also be excreted into the bile.

Advanced Computational and Theoretical Chemistry Studies on 2 3 Hydroxyphenyl Methyl Butanoic Acid

Quantum Mechanical Calculations for Electronic Structure and Reactivity Profiling

Quantum mechanical (QM) calculations are employed to understand the electronic properties of a molecule, which are fundamental to its reactivity. Using methods like Density Functional Theory (DFT), researchers can model the electron distribution within 2-[(3-Hydroxyphenyl)methyl]butanoic acid.

These calculations can determine key electronic descriptors:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (electronegative, susceptible to electrophilic attack) and electron-poor regions (electropositive, susceptible to nucleophilic attack). For this compound, the hydroxyl and carboxylic acid groups would be expected to be key sites of interaction.

Atomic Charges: Calculation of the partial charge on each atom helps to predict sites for electrostatic interactions with other molecules.

Table 1: Hypothetical Quantum Mechanical Descriptors for this compound (Note: These values are illustrative examples of what QM calculations would yield and are not based on published data for this specific molecule.)

DescriptorIllustrative ValueImplication
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVSuggests moderate chemical stability
Dipole Moment3.2 DIndicates a polar molecule

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its dynamic behavior in different environments, such as in a vacuum or in a solvent like water.

Conformational Analysis: The molecule is not static; its rotatable bonds allow it to adopt various three-dimensional shapes or conformations. MD simulations explore the potential energy surface to identify the most stable (lowest energy) conformations and the energy barriers between them. This is critical for understanding how the molecule might fit into a biological receptor.

Solvation Effects: The presence of a solvent, particularly water, can significantly influence a molecule's conformation and properties. MD simulations can model the explicit interactions between this compound and surrounding water molecules, including the formation of hydrogen bonds. This provides insight into its solubility and how it behaves in a biological medium.

Molecular Docking and Ligand-Protein Interaction Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is essential for predicting the biological activity of compounds like this compound.

The process involves:

Defining the Binding Site: Identifying the active site or binding pocket of a target protein.

Docking Simulation: Placing the 3D structure of this compound into the binding site in various possible conformations and orientations.

Scoring: Using a scoring function to estimate the binding affinity for each pose. The resulting score, often expressed as a binding energy (e.g., in kcal/mol), indicates the stability of the ligand-protein complex.

Key interactions that are analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. For instance, the hydroxyl and carboxyl groups of the compound are prime candidates for forming hydrogen bonds with a protein target.

De Novo Design and Virtual Screening of Novel this compound Analogues

Computational methods can be used to design new molecules or screen vast libraries of existing compounds to find ones with improved properties compared to a starting molecule.

Virtual Screening: This involves computationally docking large numbers of compounds from a virtual library against a specific protein target. The top-scoring compounds are then selected for further experimental testing. This is a rapid and cost-effective way to identify new potential drug candidates.

De Novo Design: This approach involves building novel molecules from scratch, piece by piece, directly within the binding site of a target protein. Algorithms can suggest new chemical moieties that would favorably interact with the protein, potentially leading to the design of analogues of this compound with higher potency or better selectivity.

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Modeling

Predictive ADMET modeling uses computational algorithms, often based on a molecule's structure, to forecast its pharmacokinetic and toxicological properties. This is crucial in early-stage drug discovery to filter out compounds that are likely to fail later in development.

For this compound, these models can predict:

Absorption: Parameters like Caco-2 permeability (intestinal absorption) and human intestinal absorption (HIA).

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Forecasting of renal clearance.

Toxicity: Prediction of potential toxicities such as cardiotoxicity (e.g., hERG inhibition) or mutagenicity (e.g., Ames test).

Table 2: Example of a Predictive ADMET Profile for this compound (Note: This table contains illustrative predictions from common ADMET models and does not represent verified experimental data for this specific compound.)

ADMET PropertyPredicted OutcomeInterpretation
Absorption
Caco-2 PermeabilityLowPoor predicted intestinal absorption
Distribution
Blood-Brain BarrierLow PenetrationUnlikely to cross into the central nervous system
Plasma Protein Binding>90%High affinity for binding to proteins in the blood
Metabolism
CYP2D6 InhibitorNon-inhibitorLow risk of drug-drug interactions via this enzyme
Toxicity
hERG InhibitionLow RiskLow predicted risk of cardiotoxicity
Ames MutagenicityNon-mutagenicLow predicted risk of causing genetic mutations

Cutting Edge Analytical Methodologies for the Characterization and Quantification of 2 3 Hydroxyphenyl Methyl Butanoic Acid

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of organic compounds. Unlike standard mass spectrometry, HRMS provides the exact mass of an analyte with high accuracy (typically within 5 ppm), which allows for the determination of its elemental composition.

For 2-[(3-Hydroxyphenyl)methyl]butanoic acid (Chemical Formula: C₁₁H₁₄O₃), the theoretical exact mass can be calculated. This high-resolution measurement is critical for distinguishing the compound from other isomers or compounds with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

Ion Type Chemical Formula Theoretical Exact Mass (m/z)
[M+H]⁺ C₁₁H₁₅O₃⁺ 211.1016
[M-H]⁻ C₁₁H₁₃O₃⁻ 209.0870

Data is calculated based on IUPAC atomic weights and is for illustrative purposes.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) is used for fragmentation analysis. By inducing fragmentation of the precursor ion, a unique fragmentation pattern is generated, which acts as a structural fingerprint. For this compound, expected fragmentation would involve the loss of the carboxylic acid group (-COOH), loss of water (-H₂O) from the phenolic hydroxyl group, and cleavage of the benzylic bond. Analyzing these fragments helps to confirm the connectivity of the molecule.

Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Isolation and Quantification

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing compounds within complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark technique for quantifying non-volatile and thermally labile compounds like this compound in biological and environmental samples. sciex.commdpi.comyoutube.com The compound would first be separated from the sample matrix using a reversed-phase liquid chromatography column (e.g., a C18 column). The separation is achieved based on the compound's polarity, with a mobile phase typically consisting of a mixture of water (often with a formic acid additive to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net

Following separation, the analyte enters the mass spectrometer. For quantification, Multiple Reaction Monitoring (MRM) is employed, which offers exceptional sensitivity and selectivity. forensicrti.org In MRM, a specific precursor ion for the compound is selected and fragmented, and a specific product ion is monitored. forensicrti.org

Table 2: Illustrative LC-MS/MS Parameters for Quantification

Parameter Description
LC Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
MRM Transition 1 (Quantifier) Hypothetical: m/z 209.1 → 163.1 (for [M-H]⁻, loss of HCOOH)

Parameters are hypothetical and serve as an example of a typical method.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, volatile and thermally stable compounds are required. notulaebotanicae.ro Carboxylic acids and phenols like this compound are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar functional groups (carboxylic acid and phenol) into less polar, more volatile esters and ethers (e.g., through silylation with BSTFA or methylation with diazomethane). nih.gov After derivatization, the compound can be separated on a capillary GC column and detected by the mass spectrometer. nih.govekb.eg GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be compared against spectral libraries for identification. epa.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. nih.govyoutube.com It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: This technique identifies the different chemical environments of hydrogen atoms (protons) in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic protons, the methine proton on the butanoic acid chain, the methylene (B1212753) protons, and the terminal methyl group protons. The chemical shift (δ, in ppm), signal splitting (multiplicity), and integration (area under the signal) provide information on the electronic environment, neighboring protons, and the number of protons for each signal, respectively. mdpi.com

¹³C NMR: This spectrum reveals the number of chemically non-equivalent carbon atoms. A ¹³C NMR spectrum of the target compound would show distinct signals for each of the 11 carbons, including those in the aromatic ring, the benzylic carbon, the carbonyl carbon of the acid, and the carbons of the butyl chain.

Table 3: Predicted NMR Spectral Features for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H NMR)
Aromatic Protons (C-H) ~6.6 - 7.2 ~115 - 158 Multiplets
Carboxylic Acid Proton (OH) > 10 (broad) ~175 - 185 Singlet (broad)
Phenolic Proton (OH) ~4.5 - 8.0 (broad) - Singlet (broad)
Benzylic Protons (CH₂) ~2.8 - 3.2 ~35 - 45 Doublet
Methine Proton (CH) ~2.4 - 2.8 ~40 - 50 Multiplet
Methylene Protons (CH₂) ~1.4 - 1.8 ~20 - 30 Multiplet

Predicted chemical shifts are approximate and based on standard values for similar functional groups. Actual values may vary based on solvent and other conditions.

Chiral Chromatography for Enantiomeric Excess Determination and Separation

The carbon atom at position 2 of the butanoic acid chain in this compound is a stereocenter. This means the compound can exist as a pair of enantiomers (R and S forms). Since enantiomers often exhibit different biological activities, their separation and quantification are crucial. nih.govmdpi.com

Chiral chromatography is the primary method for separating enantiomers. chromatographyonline.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used for this purpose. fagg-afmps.be The separation can be performed using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). mdpi.comfagg-afmps.be By analyzing a racemic mixture, a chromatogram with two separate peaks is obtained, allowing for the determination of the enantiomeric excess (e.e.) or enantiomeric purity of a sample.

Spectroscopic Techniques (e.g., FT-IR, UV-Vis) for Structural Confirmation and Purity Assessment

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. shimadzu.comnih.gov The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. d-nb.infonih.gov

Table 4: Expected FT-IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching (broad) 2500 - 3300
O-H (Phenol) Stretching (broad) 3200 - 3600
C-H (Aromatic) Stretching 3000 - 3100
C-H (Aliphatic) Stretching 2850 - 2960
C=O (Carboxylic Acid) Stretching 1700 - 1725
C=C (Aromatic) Stretching 1450 - 1600

Data represents typical wavenumber ranges for the specified functional groups. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. sci-hub.seethz.ch The phenolic ring in this compound contains a chromophore that absorbs UV light. The spectrum would show a maximum absorption wavelength (λmax) characteristic of the hydroxyphenyl group. mdpi.comresearchgate.net While not highly specific for detailed structure elucidation, UV-Vis is a simple, robust method for quantification using the Beer-Lambert law and can be used as a detector in HPLC. unchainedlabs.com

Electrochemical Sensing Platforms for Real-Time Detection

Electrochemical sensors offer a rapid, sensitive, and cost-effective approach for the real-time detection of specific analytes. nih.govnih.gov For this compound, the phenolic hydroxyl group is electrochemically active, meaning it can be oxidized at a specific potential.

An electrochemical sensing platform could be developed using a modified electrode (e.g., a glassy carbon electrode modified with nanomaterials like graphene or carbon nanotubes) to enhance sensitivity and selectivity. frontiersin.orgmdpi.com Techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) would be used. mdpi.com When a potential is applied, the phenolic group of the target compound would undergo oxidation, generating an electrical current that is proportional to its concentration. This approach holds promise for developing portable sensors for in-field monitoring. frontiersin.org

Future Research Trajectories and Translational Outlook for 2 3 Hydroxyphenyl Methyl Butanoic Acid

Design and Synthesis of Next-Generation Therapeutic Candidates Based on the 2-[(3-Hydroxyphenyl)methyl]butanoic acid Core

The development of new therapeutic agents often begins with the synthesis of analog libraries to explore the structure-activity relationship (SAR). For this compound, future synthetic efforts will likely focus on systematic modifications of its core structure. General synthetic strategies for phenylbutanoic acid derivatives, such as the reaction of benzene (B151609) with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride, provide a foundational approach. google.comgoogle.comchemicalbook.com More advanced methods, including the Arndt-Eistert reaction or the use of Grignard reagents, have also been employed for the synthesis of phenylbutyrate derivatives, although sometimes with limitations in yield or reaction conditions. google.com

To create next-generation candidates, medicinal chemists can explore several modifications. These could include altering the substitution pattern on the phenyl ring, introducing different functional groups in place of the hydroxyl moiety, and modifying the butanoic acid side chain. For instance, the synthesis of various isomers and derivatives can be achieved using chiral auxiliaries to control stereochemistry, a critical factor in determining biological activity.

Table 1: Potential Synthetic Modifications of this compound

Modification SitePotential ChangesRationale
Phenyl RingIntroduction of additional substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups)To modulate lipophilicity, electronic properties, and binding interactions with biological targets.
Hydroxyl GroupConversion to esters, ethers, or other bioisosteresTo improve pharmacokinetic properties such as bioavailability and metabolic stability.
Butanoic AcidEsterification, amidation, or replacement with other acidic bioisosteres (e.g., tetrazole)To enhance target engagement and alter physicochemical properties.
Butanoic Acid BackboneIntroduction of chiral centers or conformational constraintsTo optimize interactions with specific binding pockets and improve selectivity.

These synthetic endeavors will be crucial in generating a diverse library of compounds for biological screening, ultimately leading to the identification of candidates with enhanced potency, selectivity, and pharmacokinetic profiles.

Exploration of Unconventional Biological Targets and Disease Indications

The structural components of this compound suggest a range of potential biological activities. Phenolic compounds are well-known for their antioxidant, anti-inflammatory, and anticancer properties. gsconlinepress.comnih.govmdpi.com They can modulate various signaling pathways and enzymes involved in disease progression. gsconlinepress.commdpi.com For instance, some phenolic compounds have shown neuroprotective effects by reducing oxidative stress and inflammation, making them interesting candidates for neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov

The butanoic acid moiety is also of interest. For example, 4-phenylbutyric acid is used in the treatment of urea (B33335) cycle disorders and has been investigated for its potential in cystic fibrosis, cancer, and AIDS. google.comgoogle.com Given this, derivatives of this compound could be screened against a wide array of unconventional targets.

Table 2: Potential Biological Targets and Disease Indications

Target ClassSpecific ExamplesPotential Disease IndicationRationale based on Structural Analogs
EnzymesCyclooxygenases (COX), Lipoxygenases (LOX)Inflammatory disorders, PainPhenolic compounds are known to inhibit pro-inflammatory enzymes. mdpi.com
Nuclear ReceptorsPeroxisome Proliferator-Activated Receptors (PPARs)Metabolic diseases, DiabetesButyrolactone derivatives have been reported as PPARγ modulators. nih.gov
Protein KinasesLck (Lymphocyte-specific protein tyrosine kinase)Autoimmune diseases, Transplant rejectionHydroxyphenyl derivatives have been investigated as inhibitors of protein kinases involved in T-cell activation. google.com
Ion ChannelsVarious ion channelsNeurological disordersPhenolic compounds can modulate ion channel activity.

Integration of Multi-Omics Data for a Holistic Understanding of Compound Activity

To fully elucidate the biological effects of this compound and its derivatives, a systems-level approach is necessary. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of how these compounds interact with biological systems. nih.govnih.gov This approach moves beyond a single-target focus and helps to identify the broader network of pathways affected by the compound. nih.gov

For a novel compound like this compound, a multi-omics strategy would involve treating relevant cell lines or animal models with the compound and then analyzing the resulting changes across different molecular layers. This can help in identifying not only the primary target but also off-target effects and potential biomarkers for efficacy or toxicity. frontiersin.orgahajournals.org Computational tools and machine learning algorithms are increasingly being used to analyze these large datasets and predict drug-target interactions. ahajournals.orgyoutube.com

Development of Robust Preclinical Models for Efficacy and Safety Evaluation

The translation of a promising compound from the laboratory to the clinic requires rigorous evaluation in relevant preclinical models. For a compound with potential applications in diverse areas such as inflammation, cancer, or neurodegenerative diseases, a range of in vitro and in vivo models will be necessary.

For anti-inflammatory activity, cell-based assays measuring the production of inflammatory mediators like prostaglandins (B1171923) and cytokines would be a starting point. mdpi.com Animal models of inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis, could then be used to assess in vivo efficacy. nih.gov Similarly, for anticancer potential, initial screening against a panel of cancer cell lines would be followed by studies in xenograft or genetically engineered mouse models. The evaluation of phenolic compounds in animal models of preeclampsia has also been a recent area of research. nih.govresearchgate.net

Collaborative and Interdisciplinary Research Imperatives in the Field

The development of a novel therapeutic agent is a complex undertaking that necessitates collaboration across multiple disciplines. stonybrook.edurroij.comacs.org The journey of this compound from a chemical curiosity to a potential therapeutic will require the expertise of synthetic chemists, pharmacologists, biochemists, computational biologists, and clinicians.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(3-Hydroxyphenyl)methyl]butanoic acid, and how can reaction yields be improved?

  • Methodological Answer : The synthesis can be approached via Friedel-Crafts alkylation using 3-hydroxybenzyl alcohol and butanoic acid derivatives. Catalytic systems such as Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₃PO₄) may enhance regioselectivity . To improve yields, optimize reaction temperature (80–100°C) and solvent polarity (e.g., dichloromethane or toluene). Post-synthesis, purify via recrystallization (ethanol/water mixtures) or silica gel chromatography (eluent: ethyl acetate/hexane, 3:7 v/v) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect aromatic protons at δ 6.5–7.2 ppm (multiplet, 4H from the 3-hydroxyphenyl group) and a benzylic CH₂ signal at δ 3.8–4.2 ppm. The butanoic acid chain will show a triplet at δ 2.3–2.5 ppm (CH₂ adjacent to COOH) and a multiplet at δ 1.5–1.8 ppm (CH₂–CH₂) .
  • ¹³C NMR : The carbonyl carbon (COOH) appears at δ 170–175 ppm, while the quaternary carbon attached to the phenyl group resonates at δ 40–45 ppm .

Q. What analytical techniques are suitable for assessing purity, and how can contaminants be identified?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% formic acid (gradient: 30% → 70% acetonitrile over 20 min). Compare retention times with authentic standards .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) in negative mode should show [M−H]⁻ at m/z 207.1 (calculated for C₁₁H₁₂O₃). Contaminants like unreacted 3-hydroxybenzyl alcohol (m/z 123.1) can be identified via fragmentation patterns .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak IA or IB column with hexane/isopropanol (90:10 v/v) + 0.1% trifluoroacetic acid. Monitor elution order and enantiomeric excess (ee) via polarimetric detection .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) catalyze esterification of the racemic mixture. Hydrolyze the remaining enantiomer using alkaline conditions (pH 9–10) .

Q. What strategies mitigate oxidative degradation of the 3-hydroxyphenyl moiety during long-term storage?

  • Methodological Answer :

  • Stabilizers : Add 0.1% w/v ascorbic acid or butylated hydroxytoluene (BHT) to ethanolic stock solutions.
  • Storage Conditions : Store in amber vials under nitrogen at −20°C. Avoid exposure to UV light (validated via accelerated stability studies using ICH Q1A guidelines) .

Q. How do structural modifications to the butanoic acid chain impact bioactivity in cellular assays?

  • Methodological Answer :

  • Analog Synthesis : Replace the butanoic acid chain with propanoic or pentanoic acid derivatives via ester hydrolysis or Grignard reactions .
  • In Vitro Testing : Evaluate anti-inflammatory activity using LPS-induced TNF-α suppression in RAW 264.7 macrophages. Compare IC₅₀ values and structure-activity relationships (SAR) .

Q. What computational methods predict the metabolic pathways of this compound?

  • Methodological Answer :

  • In Silico Tools : Use SwissADME to predict Phase I metabolism (e.g., hydroxylation at the benzylic position) and Phase II conjugation (glucuronidation of the phenolic OH group).
  • Validation : Compare with in vitro hepatocyte incubation (rat/human) analyzed via LC-MS/MS .

Data Contradictions and Validation

  • Issue : Conflicting solubility data in aqueous buffers (e.g., pH-dependent precipitation reported in vs. stability in ).

    • Resolution : Conduct pH-solubility profiling (pH 2–9) using shake-flask method with UV quantification. Confirm via dynamic light scattering (DLS) for particle size analysis .
  • Issue : Discrepancies in reported melting points (e.g., 145–148°C in vs. 152°C in ).

    • Resolution : Perform differential scanning calorimetry (DSC) at 5°C/min under nitrogen. Ensure sample purity >98% (validated via HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-Hydroxyphenyl)methyl]butanoic acid
Reactant of Route 2
Reactant of Route 2
2-[(3-Hydroxyphenyl)methyl]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.